molecular formula C22H28N2O4 B2838109 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 667891-21-6

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2838109
CAS No.: 667891-21-6
M. Wt: 384.476
InChI Key: SOYWLRJXLFYDKT-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with significant pharmacological potential. It features a phenylpiperazine moiety, which is known for its presence in various psychoactive drugs.

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-HT 1A and 5-HT 2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and other psychological processes.

Mode of Action

This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors This means that it binds to these receptors and influences their activity

Biochemical Pathways

The compound’s interaction with the 5-HT 1A and 5-HT 2A receptors suggests that it affects the serotonergic pathways in the brain These pathways are involved in a variety of physiological processes, including the regulation of mood, appetite, and sleep

Result of Action

The compound’s action on the 5-HT 1A and 5-HT 2A receptors suggests that it may have effects at the molecular and cellular level that are similar to those of atypical antipsychotic drugs . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine intermediate, which is then reacted with a suitable phenolic compound to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, particularly neurotransmitter receptors.

    Medicine: Investigated for its potential as an antipsychotic and antidepressant agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike aripiprazole and buspirone, this compound has been shown to have a different receptor binding profile, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-17(25)18-8-9-21(22(14-18)27-2)28-16-20(26)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,20,26H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYWLRJXLFYDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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